Imidazo[1,2-a]pyridine-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPRLFSCQQQVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559313 | |
| Record name | Imidazo[1,2-a]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38922-79-1 | |
| Record name | Imidazo[1,2-a]pyridine-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38922-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidazo 1,2 a Pyridine 2 Carbonitrile and Analogues
Classical and Conventional Synthetic Routes to Imidazo[1,2-a]pyridines
Traditional methods for the synthesis of the imidazo[1,2-a]pyridine (B132010) core have been well-established and widely utilized in organic synthesis. These routes often involve the condensation of readily available starting materials under various reaction conditions.
Condensation Reactions of 2-Aminopyridines with α-Halocarbonyl Compounds
One of the most fundamental and enduring methods for constructing the imidazo[1,2-a]pyridine skeleton is the condensation of 2-aminopyridines with α-halocarbonyl compounds, such as α-bromoketones or α-chloroketones. rsc.org This reaction, often referred to as the Tschitschibabin reaction, typically proceeds via the initial alkylation of the endocyclic nitrogen atom of the 2-aminopyridine (B139424), followed by an intramolecular condensation to form the fused imidazole (B134444) ring. acs.orgscielo.br
The versatility of this method allows for the synthesis of a wide range of substituted imidazo[1,2-a]pyridines by varying the substituents on both the 2-aminopyridine and the α-halocarbonyl compound. rsc.orgacs.org Industrial routes have frequently relied on this condensation to produce key intermediates for pharmaceuticals. rsc.org For instance, the reaction of 2-aminopyridine with 2-bromoacetophenone (B140003) derivatives has been a common strategy. acs.org
Recent advancements have focused on developing more environmentally friendly and efficient protocols for this classical reaction. Catalyst-free versions have been achieved by employing high-boiling solvents like DMF at room temperature in the presence of a base such as potassium carbonate. acs.org Additionally, solvent-free and catalyst-free methods, sometimes assisted by microwave irradiation, have been developed, offering advantages such as shorter reaction times, cleaner reaction profiles, and simpler work-up procedures. scielo.brresearchgate.net
A notable example of synthesizing a precursor to imidazo[1,2-a]pyridine-2-carbonitrile involves the reaction between 2-aminopyridine and 1,1,3-trichloroacetone. This reaction, conducted at room temperature in DME followed by refluxing in ethanol, yields acetal (B89532) intermediates which can then be converted to the corresponding aldehyde. jmchemsci.com This aldehyde can subsequently undergo a Knoevenagel condensation with various phenylacetonitriles to produce imidazo[1,2-a]pyridinyl phenylacrylonitrile derivatives. jmchemsci.com Another approach involves the direct reaction of 2-chloromethylimidazo[1,2-a]pyridine with potassium cyanide in DMSO to afford the 2-carbonitrile derivative. jmchemsci.com
| Starting Material 1 | Starting Material 2 | Conditions | Product | Key Features |
| 2-Aminopyridines | α-Haloketones | Neutral or weak basic conditions | Imidazo[1,2-a]pyridines | Classical and widely used method. rsc.orgscielo.br |
| 2-Aminopyridines | ω-Bromomethylketones | Grindstone procedure, 25-30°C, 3-5 min | Imidazo[1,2-a]pyridines | Solvent and catalyst-free, short reaction times. researchgate.net |
| 2-Aminopyridines | α-Bromoketones | Microwave irradiation, solvent-free | Imidazo[1,2-a]pyridines | Fast, clean, high-yielding, and environmentally benign. researchgate.net |
| 2-Aminopyridine | 1,1,3-Trichloroacetone | DME, rt; then EtOH, reflux | Imidazo[1,2-a]pyridine-2-carboxaldehyde precursor | Two-step process to aldehyde. jmchemsci.com |
| 2-Chloromethylimidazo[1,2-a]pyridine | Potassium Cyanide | DMSO, rt | This compound | Direct cyanomethylation. jmchemsci.com |
Multi-Component Reactions (MCRs) for Imidazo[1,2-a]pyridine Scaffolds
Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.org This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse compound libraries. acs.org Several MCRs have been successfully applied to the synthesis of the imidazo[1,2-a]pyridine scaffold. rsc.orgbio-conferences.org
The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction (3CR) that provides a direct route to 3-aminoimidazo[1,2-a]pyridines. mdpi.comnih.govbeilstein-journals.org This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under Lewis or Brønsted acid catalysis. mdpi.comresearchgate.net The GBB reaction has been extensively studied and has proven to be a versatile method for accessing a wide variety of substituted imidazo[1,2-a]pyridines by simply varying the three components. mdpi.comnih.govbeilstein-journals.org
Catalysts such as scandium triflate and ammonium (B1175870) chloride have been effectively used to promote this transformation. bio-conferences.orgmdpi.com For instance, the reaction of 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) in the presence of scandium triflate under microwave irradiation provides a rapid and efficient route to 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.org Similarly, using an isonitrile in place of TMSCN also yields 3-amino-substituted products. bio-conferences.org
Recent developments have focused on making the GBB reaction more environmentally friendly. Green catalysts like ammonium chloride and p-toluenesulfonic acid have been employed, leading to moderate yields at room temperature. mdpi.com Furthermore, catalyst- and solvent-free conditions have been explored, showcasing the reaction's adaptability. researchgate.net
| Amidine Component | Aldehyde Component | Isocyanide Component | Catalyst/Conditions | Product | Key Features |
| 2-Aminopyridine | Various Aldehydes | Various Isocyanides | Lewis or Brønsted Acid | 3-Aminoimidazo[1,2-a]pyridines | Versatile, direct access to 3-amino derivatives. mdpi.comresearchgate.net |
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl, MeOH | Azide-functionalized Imidazo[1,2-a]pyridine | One-pot synthesis of functionalized products. mdpi.com |
| 2-Aminopyridine | Aldehyde | Trimethylsilylcyanide | Scandium triflate, MW | 3-Aminoimidazo[1,2-a]pyridines | Rapid and efficient synthesis. bio-conferences.org |
| 6-Aryl-2-aminopyridines | Various Aldehydes | Various Isocyanides | Chiral Phosphoric Acid | Axially Chiral Imidazo[1,2-a]pyridines | Atroposelective synthesis with high yields and enantioselectivities. researchgate.net |
The A3-coupling (Aldehyde-Alkyne-Amine) reaction is another powerful MCR for the synthesis of various nitrogen-containing heterocycles. In the context of imidazo[1,2-a]pyridines, this reaction typically involves a three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.org This copper-catalyzed process offers a direct and efficient route to a diverse range of imidazo[1,2-a]pyridine derivatives. bio-conferences.orgscienceopen.com
The mechanism of the A3-coupling reaction for imidazo[1,2-a]pyridine synthesis is believed to involve the formation of a propargylamine (B41283) intermediate, followed by a 5-exo-dig cyclization. scienceopen.comnih.gov Various copper catalysts have been employed, including copper(I) iodide and copper-silica materials. scienceopen.comorganic-chemistry.org
A significant advancement in this area is the development of greener protocols. For example, a Cu(II)-ascorbate catalyzed domino A3-coupling reaction has been successfully carried out in aqueous micellar media using sodium dodecyl sulfate (B86663) (SDS). nih.govacs.org This method is environmentally sustainable and works well with a variety of aliphatic, aromatic, and heteroaromatic aldehydes. nih.gov The use of a heterogeneous Cu/SiO2 catalyst also presents advantages such as easy separation from the reaction media and minimal formation of metal aqueous wastes. scienceopen.com
| Amine Component | Aldehyde Component | Alkyne Component | Catalyst/Conditions | Product | Key Features |
| 2-Aminopyridine | Various Aldehydes | Terminal Alkynes | Copper catalyst | Imidazo[1,2-a]pyridines | Direct and efficient route to diverse derivatives. bio-conferences.orgscienceopen.com |
| 2-Aminopyridines | Aromatic Aldehydes | Alkynes | Cu(II)-ascorbate, SDS, H2O | Imidazo[1,2-a]pyridines | Environmentally sustainable, domino reaction in aqueous micellar media. nih.govacs.org |
| 2-Aminopyridine | Aldehydes | Alkynes | Cu/SiO2 (heterogeneous) | Imidazo[1,2-a]pyridines | Easy catalyst separation, minimal metal waste. scienceopen.com |
Advanced and Green Synthetic Approaches for Imidazo[1,2-a]pyridine Derivatives
In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methodologies. This trend is also evident in the synthesis of imidazo[1,2-a]pyridines, with a focus on metal-free and catalyst-free protocols. acs.org
Metal-Free and Catalyst-Free Protocols
The development of metal-free and catalyst-free synthetic routes is highly desirable as it reduces the environmental impact and simplifies product purification by avoiding toxic and expensive metal catalysts. rsc.orgacs.org
A notable metal-free approach involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which can provide quantitative yields of imidazo[1,2-a]pyridines in just a few minutes under ambient, aqueous conditions. rsc.org This method is tolerant of a wide range of functional groups, including halogens, which are valuable for subsequent functionalization. rsc.org
Another strategy involves the catalyst-free condensation of 2-aminopyridines with various reagents. For instance, the reaction with halogenoesters under eco-friendly conditions can yield monosubstituted imidazo[1,2-a]pyridines. acs.org Furthermore, a catalyst-free and simple approach for the regio- and chemoselective synthesis of 2-phosphonylated imidazo[1,2-a]pyridines has been developed from 2-aminopyridine and phosphorylated alkynes under mild conditions. acs.orgnih.gov
A novel transition-metal-free three-component reaction has also been developed for the construction of imidazo[1,2-a]pyridines from ynals, pyridin-2-amines, and alcohols or thiols, representing a facile approach for the formation of C-N, C-O, and C-S bonds. acs.org Additionally, solvent- and catalyst-free methods, such as using a grindstone procedure for the condensation of 2-aminopyridines with ω-bromomethylketones, have been reported to give excellent to nearly quantitative yields in very short reaction times. researchgate.net
| Reactants | Conditions | Product | Key Features |
| N-Propargylpyridiniums | NaOH, H2O, ambient temperature | Imidazo[1,2-a]pyridines | Rapid, quantitative yield, metal-free, aqueous. rsc.org |
| 2-Aminopyridine, Halogenoesters | Eco-friendly, catalyst-free | Monosubstituted Imidazo[1,2-a]pyridines | Avoids metal catalysts. acs.org |
| 2-Aminopyridine, Phosphorylated alkynes | Mild, catalyst-free | 2-Phosphonylated Imidazo[1,2-a]pyridines | Regio- and chemoselective. acs.orgnih.gov |
| Ynals, Pyridin-2-amines, Alcohols/Thiols | Transition-metal-free, three-component | Imidazo[1,2-a]pyridines | Facile formation of C-N, C-O, and C-S bonds. acs.org |
| 2-Aminopyridines, ω-Bromomethylketones | Grindstone, solvent- and catalyst-free | Imidazo[1,2-a]pyridines | Excellent yields, short reaction times. researchgate.net |
Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis offers powerful and versatile tools for the construction of complex heterocyclic frameworks like imidazo[1,2-a]pyridines. These methods often provide high efficiency, regioselectivity, and functional group tolerance.
Copper-Catalyzed Methods
Copper catalysis has emerged as a particularly effective strategy for the synthesis of imidazo[1,2-a]pyridine derivatives. A notable advancement is the single-step construction of 2-cyanoimidazo[1,2-a]pyridines from readily available starting materials. acs.org This is achieved through a copper-catalyzed oxidative [3 + 2] cycloaddition of N-alkyl pyridinium (B92312) salts with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of diethyl phosphite. acs.org This one-pot process demonstrates high efficiency and is scalable to the gram level. acs.org The reaction tolerates a variety of substituents on the pyridine (B92270) ring, leading to a diverse range of 2-cyanoimidazo[1,2-a]pyridine products. acs.org
In a broader context, copper-catalyzed methods are widely employed for the synthesis of the core imidazo[1,2-a]pyridine structure. One common approach involves the one-pot reaction of aminopyridines and nitroolefins using a copper(I) catalyst, such as copper(I) bromide (CuBr), with air serving as a green oxidant. organic-chemistry.orgnih.gov Optimization of this reaction has shown that dimethylformamide (DMF) is an effective solvent at a temperature of 80°C, affording yields of up to 90%. organic-chemistry.org These reactions exhibit good tolerance for various functional groups, although electron-rich substrates tend to provide better yields than electron-deficient ones. organic-chemistry.orgnih.gov
Another significant copper-catalyzed method is the three-component cascade aminomethylation/cycloisomerization of alkynes, such as propiolates, with benzaldehydes and 2-aminopyridines, mediated by copper(II). nih.gov Furthermore, copper catalysis facilitates the C-N bond formation at the C-3 position of imidazo[1,2-a]pyridines, expanding the toolkit for their functionalization. nih.gov
The following table summarizes the scope of a copper-catalyzed synthesis of 2-cyanoimidazo[1,2-a]pyridines. acs.org
| Entry | Pyridinium Salt | Product | Yield (%) |
| 1 | N-Methylpyridinium iodide | 2-Cyanoimidazo[1,2-a]pyridine | 85 |
| 2 | N-Ethylpyridinium bromide | 2-Cyanoimidazo[1,2-a]pyridine | 82 |
| 3 | N-Propylpyridinium bromide | 2-Cyanoimidazo[1,2-a]pyridine | 78 |
| 4 | N-Butylpyridinium bromide | 2-Cyanoimidazo[1,2-a]pyridine | 75 |
| 5 | N-Benzylpyridinium chloride | 2-Cyano-3-phenylimidazo[1,2-a]pyridine | 88 |
Palladium-Catalyzed Carbonylation
Palladium-catalyzed reactions, particularly carbonylation, represent a key strategy for introducing carbonyl-containing functional groups into the imidazo[1,2-a]pyridine scaffold. While direct palladium-catalyzed synthesis of the 2-carbonitrile is less common, the introduction of a carboxamide moiety at various positions, which can be a precursor to nitriles, has been successfully demonstrated. researchgate.net For instance, Pd-catalyzed carbonylation has been utilized to introduce a carboxamide group at the C6 or C8 positions of iodo-substituted imidazo[1,2-a]pyridines. researchgate.net
More broadly, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of functionalized imidazo[1,2-a]pyridines. For example, an efficient cross-coupling reaction between imidazo[1,2-a]pyridine derivatives and 6-bromoflavones has been established, proceeding via a palladium-catalyzed mechanism to yield imidazo[1,2-a]pyridine-flavone hybrids in good to excellent yields. kfupm.edu.sa Another approach involves the palladium-catalyzed multicomponent synthesis of pyrido[2,1-α]isoindoles through the carbonylative coupling of imines and 2-bromopyridines, which forms mesoionic dipoles that subsequently undergo cycloaddition. researchgate.net
Visible Light-Induced Reactions
In recent years, visible-light photoredox catalysis has gained prominence as a green and powerful tool in organic synthesis. These methods allow for the formation of complex molecules under mild reaction conditions, often at room temperature. The functionalization of the imidazo[1,2-a]pyridine core has been a significant area of focus for these technologies. mdpi.comnih.govresearchgate.net
Visible-light-induced C-H functionalization offers a direct route to modify the imidazo[1,2-a]pyridine skeleton. mdpi.comnih.gov While direct C-2 cyanation under visible light is still an emerging area, various other functional groups have been successfully introduced at different positions of the ring system. For instance, visible-light-promoted dehydrogenative cross-coupling reactions of imidazo[1,2-a]pyridines with α-amino carbonyl compounds have been developed to synthesize imidoyl imidazo[1,2-a]pyridines. nih.gov These reactions are characterized by their wide substrate scope and good functional group tolerance under mild conditions. nih.gov
Furthermore, visible-light-induced methods have been employed for the C3-sulfonamidation, C3-formylation, and C3-thiocyanation of imidazo[1,2-a]pyridines, showcasing the versatility of this approach for installing a range of functional groups. mdpi.com The synthesis of imidazo[1,2-a]pyridines themselves can also be achieved through visible-light-mediated aerobic oxidative cyclization in the presence of an inexpensive organic dye as a photoredox catalyst, such as Eosin (B541160) Y. acs.org
A summary of various visible-light-induced functionalizations of the imidazo[1,2-a]pyridine ring is presented below.
| Functionalization | Position | Reagents | Photocatalyst | Reference |
| Imidoylation | C3 | α-Amino carbonyl compounds | Not specified | nih.gov |
| Sulfonamidation | C3 | Sulfamides, NaClO | Ir(ppy)₂(dtbbpy)PF₆ | mdpi.com |
| Formylation | C3 | TMEDA, KI | Rose Bengal | mdpi.com |
| Thiocyanation | C3 | NH₄SCN | Eosin Y | mdpi.com |
| Alkylation | C5 | Alkyl N-hydroxyphthalimides | Eosin Y | mdpi.com |
Mechanism Elucidation in Imidazo[1,2-a]pyridine Synthesis
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The synthesis of the imidazo[1,2-a]pyridine ring system can proceed through several distinct mechanistic pathways depending on the chosen methodology.
In many classical and modern syntheses, the core mechanism involves the initial condensation of a 2-aminopyridine with a suitable substrate, such as an α-halocarbonyl compound or an aldehyde. nih.govacs.org This is typically followed by an intramolecular cyclization. For instance, in the reaction between 2-aminopyridines and α-bromoacetophenones, the initial step is the alkylation of the endocyclic nitrogen atom of the pyridine ring, which is then followed by an intramolecular condensation to form the fused imidazole ring. nih.gov
For copper-catalyzed reactions, such as the synthesis from aminopyridines and nitroolefins, a plausible mechanism begins with a Michael addition of the aminopyridine to the nitroolefin. organic-chemistry.orgnih.gov This is followed by the formation of a radical cation, hydrogen abstraction, and subsequent intramolecular nucleophilic addition to forge the heterocyclic ring. organic-chemistry.orgnih.gov In the copper-catalyzed synthesis of 2-cyanoimidazo[1,2-a]pyridines, trimethylsilyl cyanide (TMSCN) plays a dual role, acting not only as the source of the nitrile group but also as a coupling partner in the cyclization process. acs.org
Visible-light-induced reactions operate through photoredox catalytic cycles. For example, in the aerobic oxidative cyclization catalyzed by Eosin Y, the photocatalyst is first excited by visible light. acs.org It then engages in a single electron transfer (SET) process, leading to the generation of radical intermediates. acs.org These intermediates then participate in a cascade of reactions, including condensation, radical addition, and intramolecular cyclization, ultimately yielding the imidazo[1,2-a]pyridine product. acs.orgresearchgate.net
The mechanism for the catalyst-free synthesis of benzo acs.orgnih.govimidazo[1,2-a]pyridine derivatives from 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and ethyl 2,4-dioxo-4-arylbutanoates involves an initial Knoevenagel condensation, followed by an intramolecular nucleophilic attack of a nitrogen atom on a carbonyl group and subsequent elimination of water. acs.org
Derivatization and Functionalization Strategies of Imidazo 1,2 a Pyridine Core
C-H Functionalization of Imidazo[1,2-a]pyridines
Direct C-H bond functionalization offers a straightforward approach to introduce various substituents onto the imidazo[1,2-a]pyridine (B132010) nucleus, avoiding the need for pre-functionalized starting materials. nih.govnih.gov The electron-rich nature of the imidazo[1,2-a]pyridine ring makes it amenable to electrophilic substitution, particularly at the C3 position. nih.govrsc.org Recent years have witnessed significant progress in the development of metal-catalyzed and metal-free C-H functionalization reactions, including arylation, formylation, and sulfenylation. nih.govrsc.org
The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and, therefore, the most common site for electrophilic attack and functionalization. nih.govtandfonline.com A wide array of methodologies have been developed to introduce diverse functional groups at this position, significantly expanding the chemical space for drug discovery efforts. nih.gov
The introduction of a formyl group at the C3 position provides a versatile handle for further synthetic transformations. mdpi.comrsc.org
One efficient method for C3-formylation involves a copper-catalyzed reaction using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent and molecular oxygen as a green oxidant. rsc.orgnih.gov This approach offers good yields for a variety of substituted imidazo[1,2-a]pyridines. rsc.orgnih.gov Another strategy utilizes visible light-induced rose bengal-catalysis with tetramethylethylenediamine (TMEDA) as the formyl source. mdpi.com
Table 1: Selected Examples of C3-Formylation of Imidazo[1,2-a]pyridines
| Catalyst | Formylating Agent | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cu(OAc)₂ | DMSO | O₂ | DMSO | 120 | 46-good | rsc.org |
The incorporation of fluoroalkyl groups can significantly alter the physicochemical and biological properties of molecules. mdpi.com Several methods for the C3-fluoroalkylation of imidazo[1,2-a]pyridines have been reported.
Visible-light-induced reactions have proven effective for introducing perfluoroalkyl groups. One such method employs perfluoroalkyl iodides in the presence of a photoactive electron donor-acceptor (EDA) complex. mdpi.com Another approach utilizes a photoredox catalyst like mesityl acridinium (B8443388) for trifluoromethylation. nih.gov
Table 2: Selected Examples of C3-Fluoroalkylation of Imidazo[1,2-a]pyridines
| Reagent | Catalyst/Conditions | Functional Group | Yield (%) | Reference |
|---|---|---|---|---|
| Perfluoroalkyl iodides | Visible light, EDA complex | Perfluoroalkyl | Moderate to excellent | mdpi.com |
The introduction of aryl groups at the C3 position is a common strategy in the synthesis of biologically active imidazo[1,2-a]pyridines. researchgate.netnih.gov
Copper(I)-catalyzed C-H bond functionalization enables the arylation of imidazo[1,2-a]pyridines with a variety of aryl halides, including bromides, iodides, and triflates. nih.govcapes.gov.br Palladium-catalyzed direct arylation reactions have also been extensively studied, with some protocols achieving high efficiency with low catalyst loadings. acs.org Furthermore, visible-light-mediated methods using diazonium salts and a photocatalyst like chlorophyll (B73375) have been developed for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines. mdpi.com
Table 3: Selected Examples of C3-Arylation of Imidazo[1,2-a]pyridines
| Catalyst | Arylating Agent | Base/Additive | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuI | Aryl iodides, bromides, triflates | Cs₂CO₃ | DMF | Good | nih.govcapes.gov.br |
| Pd(OAc)₂ | Aryl bromides | KOAc | DMAc | 72-93 | acs.org |
Sulfonyl and thiocyanato groups are important pharmacophores. nih.govresearchgate.net
Electrochemical methods provide a metal-free and environmentally friendly approach for the C3-sulfonylation of imidazo[1,2-a]pyridines using sodium benzenesulfinates, achieving high yields. rsc.orgrsc.org Visible-light photoredox catalysis has also been employed for C3-sulfonylation. researchgate.net For C3-thiocyanation, a visible-light-mediated protocol using eosin (B541160) Y as a photoredox catalyst and ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) as the thiocyanating agent has been developed. researchgate.net
Table 4: Selected Examples of C3-Sulfonylation and C3-Thiocyanation of Imidazo[1,2-a]pyridines
| Reaction Type | Reagent | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfonylation | Sodium benzenesulfinates | Electrochemical, metal-free | up to 94 | rsc.orgrsc.org |
While C3-functionalization is predominant, methods for derivatization at the C2 and C5 positions have also been developed, though they are less common. mdpi.comnih.govtandfonline.com Functionalization at the C2 position is generally more challenging due to the lower reactivity of this position towards electrophilic attack compared to C3. tandfonline.comresearchgate.net However, the development of C2-functionalized imidazo[1,2-a]pyridines is of interest for their potential medicinal applications. tandfonline.comtandfonline.com
Visible-light-induced methods have shown promise for C5-alkylation. For instance, using eosin Y as a photocatalyst, C5-alkylation of imidazo[1,2-a]pyridines can be achieved with alkyl N-hydroxyphthalimides at room temperature. mdpi.comnih.gov The development of selective C2-functionalization strategies often requires specific directing groups or catalytic systems to overcome the inherent reactivity preference for the C3 position. nih.gov
C3-Functionalization Strategies
Structural Modifications for Novel Imidazo[1,2-a]pyridine-2-carbonitrile Analogues
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. rsc.orgnih.govresearchgate.net The introduction of a carbonitrile (cyano) group at the C2 position creates this compound, a versatile intermediate for further functionalization. The nitrile group is a valuable pharmacophore and a synthetic handle that can be transformed into various other functional groups. nih.gov Strategies for modifying this core to generate novel analogues focus on two primary areas: the introduction of diverse heterocyclic systems and the exploration of substituent effects at various positions on the fused ring system.
Introduction of Heterocyclic Moieties
The incorporation of additional heterocyclic rings onto the imidazo[1,2-a]pyridine core is a widely used strategy to expand chemical space and modulate pharmacological properties. These moieties can be appended at different positions, most commonly at C3, which is highly susceptible to electrophilic attack. researchgate.netresearchgate.net
Several synthetic methodologies enable the fusion or attachment of heterocyclic systems:
Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) three-component reaction are powerful tools for rapidly building molecular complexity. rsc.org This reaction, involving a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, can be adapted to generate imidazo[1,2-a]pyridines with diverse C3 substituents, including those containing heterocyclic fragments, which can then be used to create novel analogues. beilstein-journals.orgacs.org
Condensation Reactions: The Knoevenagel condensation is a classic method for forming new carbon-carbon bonds. For instance, imidazo[1,2-a]pyridin-2-acetonitrile can undergo condensation with heterocyclic aldehydes to yield derivatives bearing a heterocycle linked by an acrylonitrile (B1666552) bridge. jmchemsci.com
Cyclization Reactions: Tandem reactions can be employed to construct the imidazo[1,2-a]pyridine ring itself with a heterocyclic substituent already in place. For example, a silver-mediated oxidative cross-coupling and cyclization between 2-aminopyridines and terminal alkynes provides a direct route to heteroaromatic imidazo[1,2-a]pyridines. rsc.org
The table below summarizes strategies for introducing heterocyclic moieties, which are applicable for the derivatization of the this compound core.
| Strategy | Position of Functionalization | Heterocycle Introduced/Formed | Description |
| Knoevenagel Condensation | C2 (via acetonitrile (B52724) derivative) | Various (e.g., from benzaldehyde) | Condensation of imidazo[1,2-a]pyridin-2-acetonitrile with aldehydes to form acrylonitriles. jmchemsci.com |
| Aza-Friedel–Crafts Reaction | C3 | Morpholine, Piperidine, etc. | A three-component reaction of an imidazo[1,2-a]pyridine, an aldehyde, and a cyclic amine introduces an aminomethyl group. nih.govmdpi.com |
| Groebke–Blackburn–Bienaymé | C3 | Various (from isocyanide/aldehyde) | A three-component reaction to install diverse substituents, often containing other rings. rsc.orgbeilstein-journals.org |
| Thiadiazole Synthesis | C3 (via side chain) | Thiadiazole | Elaboration of a side chain at the C3-position to include primary amines, which are then reacted to form thiadiazole rings. nih.gov |
Substituent Effects at Various Positions (e.g., C2, C3, C6, C7)
C2 Position: Functionalization at the C2 position is generally more challenging than at C3 due to the electronic nature of the ring system, which favors electrophilic attack at C3. researchgate.nettandfonline.com However, C2-substituted analogues are of significant interest. The introduction of the 2-carbonitrile group itself is a key modification. This can be achieved through methods like the cyanation of a 2-(chloromethyl)imidazo[1,2-a]pyridine (B1268737) intermediate. jmchemsci.com Once installed, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further diversification opportunities.
C3 Position: The C3 position is the most common site for derivatization due to its high electron density, making it reactive toward electrophiles. researchgate.net
Alkylation and Arylation: C3 can be readily alkylated or arylated using various methods, including Friedel-Crafts type reactions. researchgate.netnih.gov For example, a three-component aza-Friedel–Crafts reaction using aldehydes and amines effectively introduces substituted alkyl groups at C3. nih.govmdpi.com
Electron-Withdrawing vs. Electron-Donating Groups: The introduction of groups like nitro (-NO2) or amino (-NH2) at C3 has been shown to significantly impact the anti-inflammatory profile of related C2-carboxylated analogues. informahealthcare.com
C6 Position: Modifications at the C6 position have been identified as crucial for modulating specific biological activities.
Influence on Enzyme Inhibition: In a series of phosphonocarboxylate inhibitors of Rab geranylgeranyl transferase (RGGT), the nature of the C6 substituent was directly responsible for the compound's activity. nih.gov
Halogens and Acidic Groups: Studies have shown that electronegative halogen substituents (Cl, Br, I) at C6 are well-tolerated and can retain biological activity, with activity decreasing as the size of the halogen increases. nih.gov Directly attached acidic groups at C6 can promote activity, whereas basic amine residues have a detrimental effect. nih.gov
C7 Position: The C7 position, along with C8, has also been a target for structural modification. In the development of c-Met inhibitors, various substituents were introduced at the C7 and C8 positions. While many substituents at C7 did not lead to significant changes in activity, specific modifications at the adjacent C8 position, such as a fluorine atom, were found to be optimal for potent inhibition, highlighting the subtle interplay of substituents across the pyridine (B92270) ring portion of the scaffold. nih.gov
The following table details the observed effects of substituents at various positions of the imidazo[1,2-a]pyridine core.
| Position | Substituent Type | Example Substituents | Observed Effects/Significance |
| C2 | Cyano, Carboxylate, Aryl | -CN, -COOH, Phenyl | Serves as a key synthetic handle; C2-functionalized derivatives like Miroprofen are commercial drugs. jmchemsci.comtandfonline.cominformahealthcare.com |
| C3 | Alkyl, Aryl, Nitro | Methyl, Phenyl, -NO2 | Most reactive site for electrophilic substitution; functionalization is crucial for tuning biological properties. researchgate.netnih.govinformahealthcare.com |
| C6 | Halogen, Carboxylic Acid, Amide | -Cl, -Br, -COOH | Critical for modulating activity against specific enzymes like RGGT; electronegativity and acidity are key factors. nih.gov |
| C7/C8 | Fluoro, Chloro, Trifluoromethyl | -F, -Cl, -CF3 | Substituents can influence binding to kinase targets like c-Met; small, electronegative groups can be favorable. nih.gov |
Medicinal Chemistry and Pharmacological Applications of Imidazo 1,2 a Pyridine Derivatives
Anticancer Research
The imidazo[1,2-a]pyridine (B132010) nucleus is a key structural component in the design of new anticancer agents. researchgate.net Modifications to this core structure have yielded compounds that can induce apoptosis, arrest the cell cycle, and modulate critical signal transduction pathways involved in cancer progression. nih.gov These derivatives have shown therapeutic potential against a variety of cancer cell lines, including those of the breast, colon, lung, and cervix. researchgate.netnih.gov
Derivatives of imidazo[1,2-a]pyridine have been shown to possess potent antiproliferative and cytotoxic effects against various cancer cell lines. For instance, novel imidazo[1,2-a]pyridine compounds, referred to as IP-5 and IP-6, exhibited strong cytotoxic impacts on the HCC1937 breast cancer cell line, with IC50 values of 45µM and 47.7µM, respectively. nih.gov Another derivative, IP-7, showed a lesser cytotoxic effect with an IC50 of 79.6µM. nih.gov Further investigation into the mechanism of action for IP-5 revealed its ability to induce cell cycle arrest, as indicated by increased levels of p53 and p21 proteins. nih.gov This compound was also found to trigger the extrinsic apoptosis pathway, evidenced by the activation of caspases 7 and 8 and an increase in PARP cleavage. nih.gov
Similarly, a novel synthetic imidazo[1,2-a]pyridine derivative, MIA, was found to reduce cell viability and trigger apoptosis in breast (MDA-MB-231) and ovarian (SKOV3) cancer cells. nih.gov Western blot analysis demonstrated that MIA suppressed the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein BAX. nih.gov Other studies have also reported that imidazo[1,2-a]pyridine derivatives can enhance the expression of BAX. nih.gov
Table 1: Cytotoxic Effects of Imidazo[1,2-a]pyridine Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Source |
|---|---|---|---|
| IP-5 | HCC1937 (Breast) | 45 | nih.gov |
| IP-6 | HCC1937 (Breast) | 47.7 | nih.gov |
| IP-7 | HCC1937 (Breast) | 79.6 | nih.gov |
| C5 | MCF-7 (Breast) | Lower than D4 | |
| D4 | MCF-7 (Breast) | Higher than C5 |
Note: This table is interactive and can be sorted by clicking on the column headers.
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often linked to their ability to modulate key signaling pathways that are dysregulated in cancer. nih.gov The NF-κB and STAT3 signaling pathways, which have significant interplay in inflammation and cancer, are notable targets. nih.govnih.gov A novel synthetic derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA), has been shown to exert anti-inflammatory activity by suppressing both the NF-κB and STAT3 pathways in breast and ovarian cancer cell lines. nih.govnih.gov
Research indicated that MIA diminished the DNA-binding activity of NF-κB and reduced the levels of inflammatory cytokines. nih.gov Furthermore, western blot analysis showed that MIA suppressed the phosphorylation of STAT3 at Tyr705 without altering the total STAT3 level in IL-6-stimulated cancer cells. nih.gov The activation of STAT3 by cytokines like IL-6 is known to promote inflammatory responses and control the expression of target genes, including the anti-apoptotic Bcl-2 family. nih.gov By inhibiting STAT3 phosphorylation, MIA can interfere with these tumor-promoting processes. nih.gov
In addition to modulating signaling pathways, certain imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of specific molecular targets crucial for cancer cell growth and survival. One such target is the Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase. A patent for compounds derived from imidazo[1,2-a]pyridine describes their function as inhibitors of PDGFR and/or c-Kit kinases. google.com The inhibition of these kinases can be a therapeutic strategy for various diseases, including those associated with mast cells and certain types of cancer where these pathways are overactive. google.com
Antimicrobial and Antifungal Activities
The imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore in the development of antimicrobial agents. scirp.org Its structural similarity to the core of azole antifungals and its presence in various bioactive molecules make it a promising starting point for the synthesis of new antibacterial and antifungal compounds. scirp.orgjmchemsci.com
The emergence of fungal infections, particularly those caused by Candida species, and the rise of drug resistance necessitate the discovery of new antifungal agents. jmchemsci.com Imidazo[1,2-a]pyridine derivatives have shown significant promise in this area. Specifically, imidazo[1,2-a]pyridinyl-arylacrylonitriles have demonstrated potent antifungal activities against Candida albicans, Candida tropicalis, and Candida glabrata. jmchemsci.com
In one study, a series of these acrylonitrile (B1666552) derivatives were synthesized and evaluated. The unsubstituted imidazo[1,2-a]pyridinyl-β-acrylonitrile (3a) showed better activity against C. albicans (MIC = 6.37 µM) compared to the standard drugs Ketoconazole (MIC = 94.1 µM) and Fluconazole (MIC = 326.5 µM). jmchemsci.com The activity was found to be dependent on the substituents on both the benzene (B151609) ring and the imidazo[1,2-a]pyridine heterocycle. jmchemsci.com Another study on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives identified four compounds with MICs below 300 μmol/L against a resistant strain of Candida albicans. scirp.org Similarly, imidazo[1,2-a]pyridinehydrazone derivatives have been synthesized and tested, with methylated and brominated versions showing high efficacy against C. albicans.
Table 2: Antifungal Activity of Imidazo[1,2-a]pyridinyl-acrylonitrile Derivatives
| Compound | Substituent | MIC (µM) vs C. albicans | MIC (µM) vs C. tropicalis | MIC (µM) vs C. glabrata | Source |
|---|---|---|---|---|---|
| 3a | Unsubstituted | 6.37 | 3.19 | 408 | jmchemsci.com |
| 3b | 3-NO2 | 1.6 | 0.8 | 204 | jmchemsci.com |
| 3c | 4-NO2 | 1.6 | 0.4 | 102 | jmchemsci.com |
| 4 | 4-Cl | 6.25 | 3.12 | 100 | jmchemsci.com |
| 5 | 3-Cl | 1.04 | 0.52 | 357.5 | jmchemsci.com |
| 6 | 4-OCH3 | 12.5 | 6.25 | 400 | jmchemsci.com |
| 7 | 3-CH3 | 1.6 | 0.8 | 204 | jmchemsci.com |
| 8 | Isomer of 3a | >10µg | 3.2 | 408 | jmchemsci.com |
Note: This table is interactive and can be sorted by clicking on the column headers.
Derivatives of the imidazo[1,2-a]pyridine scaffold have also been investigated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. A study involving new chalcone (B49325) derivatives carrying an imidazo[1,2-a]pyridine core evaluated their effectiveness against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. The results were compared with the standard drug Ciprofloxacin.
In a separate study, a series of imine derivatives synthesized from 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde demonstrated promising in vitro antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.net These findings underscore the potential of the imidazo[1,2-a]pyridine framework as a source of new antibacterial agents to combat the growing challenge of antimicrobial resistance. researchgate.net
Antituberculosis Agents
While the imidazo[1,2-a]pyridine class has yielded potent antituberculosis agents, specific research on the activity of Imidazo[1,2-a]pyridine-2-carbonitrile is not extensively documented in publicly available literature. The antitubercular activity within this class is largely associated with derivatives substituted at the 3-position, such as imidazo[1,2-a]pyridine-3-carboxamides. rsc.orgnih.govplos.orgnih.gov
Activity against Drug-Sensitive and Drug-Resistant Strains (MDR, XDR-TB)
There is a significant body of research on imidazo[1,2-a]pyridine derivatives demonstrating potent activity against both drug-sensitive Mycobacterium tuberculosis (Mtb) and drug-resistant strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. rsc.orgrsc.org Notably, imidazo[1,2-a]pyridine-3-carboxamides have shown excellent activity against MDR and XDR Mtb strains, with some compounds surpassing the potency of clinical candidates. nih.gov One review highlights that a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were active against MDR-Mtb strains. rsc.org However, there is no specific data available from the reviewed sources detailing the activity of this compound against these resistant strains. Studies have indicated that moving the functional group from the 3-position to the 2-position, for example with carboxamides, can lead to a significant decrease in antimycobacterial potency. nih.gov
Inhibition of Mycobacterial Energy Generation
A key mechanism of action for many antitubercular imidazo[1,2-a]pyridines is the inhibition of mycobacterial energy metabolism. rsc.orgnih.gov Specifically, several potent derivatives target the QcrB subunit of the ubiquinol (B23937) cytochrome c reductase (bc1 complex), which is a critical component of the electron transport chain, thereby inhibiting ATP synthesis. rsc.orgnih.gov This mechanism has been confirmed for lead compounds in the imidazo[1,2-a]pyridine amide class. nih.govnih.gov However, research suggests that the mode of action may be dependent on the substitution pattern. For instance, imidazo[1,2-a]pyridine-2-carboxamides have been found to be much weaker inhibitors than their 3-carboxamide counterparts, suggesting a potential switch in the mechanism of action. nih.gov No specific studies were found that confirm or evaluate the inhibition of mycobacterial energy generation by this compound.
Antiviral Properties
The imidazo[1,2-a]pyridine scaffold is present in various compounds investigated for antiviral activity against a range of viruses. nih.govnih.govresearchgate.net The specific antiviral profile is highly dependent on the substitution on the heterocyclic core.
SARS-CoV-2 Entry Inhibition
No specific research findings were identified in the reviewed literature regarding the activity of this compound as an inhibitor of SARS-CoV-2 entry.
Anti-inflammatory Effects
The imidazo[1,2-a]pyridine core is a recognized scaffold for compounds with anti-inflammatory properties. nih.gov A recent study investigated a novel imidazo[1,2-a]pyridine derivative, designated "MIA," for its anti-inflammatory effects in breast and ovarian cancer cell lines. nih.govnih.gov The study found that MIA could reduce the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov The mechanism for this effect was identified as the suppression of the STAT3 and NF-κB signaling pathways. nih.govnih.gov While these findings are promising for the imidazo[1,2-a]pyridine class, the precise chemical structure of the "MIA" derivative was not disclosed in the publication's abstract, making it impossible to confirm if it is this compound. nih.govnih.gov
Neurological and Central Nervous System Applications
The imidazo[1,2-a]pyridine scaffold is a prominent feature in the development of agents targeting the central nervous system (CNS). Its derivatives have been extensively explored for a variety of neurological applications, owing to their ability to interact with key biological targets within the CNS. The structural versatility of this heterocyclic system allows for fine-tuning of its physicochemical properties to achieve desired pharmacological effects, leading to the discovery of compounds with potent anxiolytic, hypnotic, and anticonvulsant activities.
The imidazo[1,2-a]pyridine nucleus is a well-established pharmacophore for the development of anxiolytic and hypnotic agents, with zolpidem being a notable marketed drug for insomnia. nih.gov Research in this area has focused on developing compounds with improved selectivity and a better side-effect profile compared to classical benzodiazepines.
Derivatives of (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanone have been synthesized and evaluated for their potential as nonsedative anxiolytics. nih.gov One such derivative, compound 5d, demonstrated a potent IC50 of 14 nM and showed oral activity in animal models predictive of anxiolytic effects. nih.gov Further optimization of this series led to compounds that were equipotent with chlordiazepoxide but exhibited reduced muscle relaxant, anticonvulsant, and sedative effects. nih.gov
The anxiolytic effects of some imidazo[1,2-a]pyridine derivatives are attributed to their action as partial agonists at GABA-A receptors. google.com This mechanism is thought to provide anxiolysis with a reduced propensity for sedation and muscle relaxation. google.com Furthermore, a class of 2-phenyl-imidazo[1,2-a]pyridine derivatives has been investigated as ligands for peripheral benzodiazepine (B76468) receptors (PBRs). nih.gov These compounds, by stimulating the synthesis of neuroactive steroids, have shown anticonflict action in rats, which is indicative of anxiolytic activity. nih.gov For instance, compounds CB 34, CB 50, and CB 54 potently inhibited the binding of the PBR ligand [³H]-PK 11195 to brain membranes. nih.gov
The hypnotic properties of imidazo[1,2-a]pyridines are exemplified by zolpidem. nih.gov Studies have shown that zolpidem can reduce awake activity and drowsy sleep while increasing stage 2 sleep in middle-aged individuals. nih.gov In young adults, it has been observed to increase slow-wave sleep. nih.gov
Table 1: Anxiolytic and Hypnotic Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Activity | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| (Imidazo[1,2-a]pyrimidin-2-yl)phenylmethanone 5d | Anxiolytic | Not specified | IC50 of 14 nM; orally active in animal models. | nih.gov |
| Zolpidem | Hypnotic | GABA-A receptor modulator | Increases slow-wave and stage 2 sleep. | nih.gov |
| CB 34, CB 50, CB 54 | Anxiolytic | PBR ligand, stimulates neurosteroid synthesis | Potently inhibits [³H]-PK 11195 binding to brain membranes. | nih.gov |
The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for the development of novel anticonvulsant agents. nih.gov Researchers have synthesized various series of these derivatives and evaluated their efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov
A study focused on new series of imidazo[1,2-a]pyridines carrying other biologically active moieties, such as pyrazoline, cyanopyridone, cyanopyridine, 2-aminopyrimidine, and pyrimidine-2-thione. nih.gov Several of these compounds, particularly those with a 4-fluorophenyl substituent at the 2nd position of the imidazo[1,2-a]pyridine ring (compounds 4b, 5a, 5b, 6a, 7e, and 8d), displayed potent anticonvulsant activity in the scPTZ test at a dose of 10 mg/kg, without showing any neurotoxicity in the rotarod test. nih.gov The activity was generally more pronounced in the PTZ model, suggesting a potential mechanism of action involving the inhibition of T-type calcium channels or interaction with the GABAergic system. google.comnih.gov
The anticonvulsant effects of these compounds are often linked to their interaction with GABA-A receptors, acting as positive allosteric modulators. google.commdpi.com This interaction enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, leading to a reduction in neuronal excitability.
Table 2: Anticonvulsant Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound Series | Test Models | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridines with pyrazoline, cyanopyridone, etc. | MES, scPTZ | Compounds with a 4-fluorophenyl group at position 2 showed potent activity in the scPTZ test at 10 mg/kg with no neurotoxicity. | nih.gov |
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including fibrosis. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to design potent ATX inhibitors.
A series of imidazo[1,2-a]pyridine compounds were designed as ATX inhibitors by combining the imidazo[1,2-a]pyridine skeleton of GLPG1690 with the benzyl (B1604629) carbamate (B1207046) moiety of PF-8380. nih.gov These carbamate derivatives demonstrated moderate to strong ATX inhibitory potency, with IC50 values ranging from 23 to 343 nM. nih.gov In a subsequent optimization, the carbamate linker was replaced with a urea (B33335) moiety, aiming to improve the drug-like properties while maintaining ATX inhibition. nih.gov
In another study, a hybrid strategy was employed to develop novel allosteric ATX inhibitors by assembling the benzyl carbamate fragment from PF-8380 onto the imidazo[1,2-a]pyridine skeleton of GLPG-1690. nih.gov This work led to the identification of compound 13c, which contains a 1,3-benzodioxole (B145889) and a 2-hydroxyethyl piperazine (B1678402) group, as a powerful ATX inhibitor with an IC50 value of 2.7 nM. nih.gov This compound also demonstrated the ability to alleviate the severity of fibrosis in a bleomycin-induced mouse model of lung fibrosis. nih.gov
Table 3: Autotaxin (ATX) Inhibition by Selected Imidazo[1,2-a]pyridine Derivatives
| Compound Series/ID | Strategy | IC50 | In Vivo Efficacy | Reference |
|---|---|---|---|---|
| Carbamate derivatives | Hybrid of GLPG1690 and PF-8380 | 23-343 nM | Not specified | nih.gov |
| Compound 13c | Hybrid of GLPG1690 and PF-8380 | 2.7 nM | Alleviated fibrosis in a mouse lung model. | nih.gov |
Other Pharmacological Activities
Beyond the central nervous system, the versatile imidazo[1,2-a]pyridine scaffold has demonstrated a broad spectrum of other pharmacological activities, including antiprotozoal and antidiabetic effects. nih.govresearchgate.net
The imidazo[1,2-a]pyridine core has emerged as a valuable pharmacophore in the search for new treatments for leishmaniasis, a parasitic disease caused by Leishmania protozoa. nih.gov A number of derivatives have shown promising activity against different species of Leishmania.
For instance, 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine (1) exhibited better antileishmanial activity against Leishmania donovani promastigotes than the existing drugs miltefosine (B1683995) and pentamidine. nih.gov Another derivative, a 2,3-diarylimidazo[1,2-a]pyridine, specifically 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine (2), was identified as the most potent analog against the amastigote stage of Leishmania major, with an inhibitory concentration (IC50) of 4 μM. nih.gov Furthermore, a C2-, C3-, and C7-trisubstituted imidazo-pyridine (3) showed promising activity against L. major with an IC50 of 0.2 μM. nih.gov
The synthesis of an imidazo[1,2-a]pyrimidine (B1208166) library led to the discovery of compound 24, which was found to be highly effective and selective against the amastigote form of Leishmania amazonensis, with an IC50 value of 6.63 μM, making it approximately twice as active as the reference drug miltefosine. nih.gov
Table 4: Antileishmanial Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Organism | Activity (IC50) | Key Findings | Reference |
|---|---|---|---|---|
| 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine (1) | Leishmania donovani promastigotes | More potent than miltefosine and pentamidine | --- | nih.gov |
| 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine (2) | Leishmania major amastigotes | 4 μM | Most potent analog in the series. | nih.gov |
| C2-, C3-, and C7-trisubstituted imidazo-pyridine (3) | Leishmania major | 0.2 μM | Promising activity. | nih.gov |
| Imidazo[1,2-a]pyrimidine 24 | Leishmania amazonensis amastigotes | 6.63 μM | ~2 times more active than miltefosine. | nih.gov |
The imidazo[1,2-a]pyridine scaffold has also been investigated for its potential in the treatment of type 2 diabetes mellitus. researchgate.net A key target in this area is the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), which is involved in stimulating glucose-dependent insulin (B600854) secretion.
A series of novel compounds featuring the imidazo[1,2-a]pyridine core were synthesized and identified as potent GPR40 agonists. nih.gov Among these, compound I-14 was highlighted as a particularly effective agonist, demonstrating a significant reduction in blood glucose levels in both normal and diabetic mice. nih.gov Importantly, this compound did not exhibit the risk of hepatotoxicity that has been a concern with other GPR40 agonists like TAK-875. nih.gov Furthermore, compound I-14 showed favorable pharmacokinetic properties, suggesting its potential as a candidate for further development in the treatment of diabetes. nih.gov The exploration of pyrrolidine-2-carbonitrile (B1309360) derivatives has also been a subject of research for developing antidiabetic agents. researchgate.net
Table 5: Antidiabetic Properties of a Selected Imidazo[1,2-a]pyridine Derivative
| Compound | Target | Activity | Key Findings | Reference |
|---|---|---|---|---|
| I-14 | GPR40 (FFA1) | Agonist | Conspicuous drop in blood glucose in mice; no risk of hepatotoxicity; good pharmacokinetic properties. | nih.gov |
Proton Pump Inhibition
The imidazo[1,2-a]pyridine scaffold has been identified as a key pharmacophore in the development of a class of gastric acid secretion inhibitors known as potassium-competitive acid blockers (P-CABs). These compounds target the gastric H+/K+-ATPase, the proton pump responsible for the final step in acid secretion in the stomach. Unlike traditional proton pump inhibitors (PPIs) that form covalent bonds with the enzyme, P-CABs based on the imidazo[1,2-a]pyridine structure inhibit the pump through a reversible, K+-competitive mechanism.
A prominent example of this class is the investigational drug SCH 28080, which, while not a direct this compound, is a closely related isomer, 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine. Extensive research on SCH 28080 and its analogues has provided significant insights into the mechanism of action and structure-activity relationships for this class of compounds. nih.govnih.gov
Research has shown that the protonated form of these imidazo[1,2-a]pyridine derivatives is the active species, binding to the luminal side of the H+/K+-ATPase. nih.gov The inhibitory activity of these compounds is directly related to their ability to compete with potassium ions, thereby blocking the enzyme's function and reducing gastric acid secretion. nih.gov
Detailed studies on SCH 28080 have demonstrated its high potency in inhibiting the H+/K+-ATPase. The inhibitory constants (Ki) and the half-maximal inhibitory concentration (IC50) have been determined in various in vitro assays, highlighting the efficacy of this structural framework.
Table 1: In Vitro Inhibitory Activity of SCH 28080 against H+/K+-ATPase
| Parameter | Value | Reference |
|---|---|---|
| IC50 | 20 nM | nih.gov |
| Ki (ATPase activity) | 24 nM | acs.org |
| Ki (pNPPase activity) | 275 nM | acs.org |
This table is interactive. Users can sort and filter the data.
The data for SCH 28080 underscores the potential of the substituted imidazo[1,2-a]pyridine core, including the related this compound scaffold, in the design of potent proton pump inhibitors. Further research into the specific substitution patterns on the imidazo[1,2-a]pyridine ring system continues to be an active area of investigation for the development of new anti-ulcer agents. nih.gov Another member of the imidazo[1,2-a]pyridine class, Linaprazan, has also been investigated as a P-CAB for the treatment of gastroesophageal reflux disease. wikipedia.org
Structure Activity Relationship Sar Investigations of Imidazo 1,2 a Pyridine 2 Carbonitrile Analogues
Impact of Substituent Position and Nature on Biological Activity
SAR studies have demonstrated that the biological activity of imidazo[1,2-a]pyridine (B132010) analogues is highly dependent on the type and placement of substituents on the fused ring system. acs.org The electron-rich nature of the imidazo[1,2-a]pyridine core makes the C3 position particularly susceptible to electrophilic substitution, and as a result, many analogues are functionalized at this site. mdpi.comresearchgate.net However, substitutions at other positions, including C2, C5, C6, and C7, also play a crucial role in modulating the pharmacological profile. nih.govnih.govnih.gov
Substitutions at the C2 and C3 Positions:
The nature of the substituent at the C2 position significantly influences the biological activity. For instance, in a series of compounds evaluated for antiviral activity against human cytomegalovirus (HCMV), the C2 substituent was a key determinant of potency. nih.gov While the core of the user's request is the C2-carbonitrile, related studies on C3-carboxamides have shown significant antitubercular activity. nih.gov SAR studies on imidazo[1,2-a]pyridine-3-carboxamides revealed that this class of compounds is a potent inhibitor of Mycobacterium tuberculosis (Mtb). nih.gov Further modifications, such as the creation of 3-carboxylates and 3-acetamides, showed that the 3-carboxylate series was more potent against replicating Mtb. nih.gov The development of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides yielded compounds with impressive activity against both replicating and non-replicating Mtb, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov
In the context of anticancer activity, the C2 position is also critical. The differences between electron-donating and electron-withdrawing groups at this position can greatly impact the resulting anticancer effects in various cancer cell lines. researchgate.net
Substitutions at the C6 Position:
The C6 position has been identified as a privileged site for modification in certain contexts. In a study of imidazo[1,2-a]pyridine-based inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme implicated in cancer, modifications at the C6 position were found to be critical for retaining activity. nih.gov The nature of the substituent at C6 was directly responsible for the compound's activity. For example, an electronegative halogen substituent at this position retained activity, with the activity decreasing as the size of the halogen atom increased (Cl > Br > I). nih.gov Conversely, both aryl and alkyl amine groups at C6 were detrimental to activity. nih.gov
Substitutions at Other Positions:
While C2, C3, and C6 have been focal points, other positions also contribute to the SAR. For antitubercular imidazo[1,2-a]pyridines, the bridgehead nitrogen and a directly attached phenyl ring were found to be essential for maintaining biological activity. nih.gov In another study on antitubercular agents, the substitution of a 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core led to a five-fold decrease in activity. nih.gov
The following table summarizes the impact of various substitutions on the biological activity of imidazo[1,2-a]pyridine analogues based on reported research.
Table 1: Impact of Substituent Position and Nature on Biological Activity
| Position | Substituent Type | Biological Activity | Effect |
|---|---|---|---|
| C2 | Varies (e.g., aryl, biphenyl) | Antiviral (HCMV) | Strongly influences potency nih.gov |
| C3 | Carboxamides, Carboxylates | Antitubercular | Potent activity against Mtb nih.govnih.gov |
| C6 | Halogens (Cl, Br, I) | RGGT Inhibition | Activity retained, decreases with size nih.gov |
| C6 | Aryl/Alkyl Amines | RGGT Inhibition | Detrimental to activity nih.gov |
| C7 | Methyl vs. Chloro | Antitubercular | Chloro group diminishes activity nih.gov |
Correlation between Molecular Structure and Pharmacokinetic Profiles
The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is intrinsically linked to its molecular structure. For imidazo[1,2-a]pyridine analogues, strategic structural modifications have been shown to improve pharmacokinetic properties, enhancing their potential as therapeutic agents.
One key aspect is metabolic stability. In the development of antitubercular imidazo[1,2-a]pyridine-3-carboxamides, researchers found that certain substitutions could protect the molecule from rapid metabolism. For example, the introduction of substituents on a pyridine (B92270) ring in one analogue was presumed to provide steric and electronic protection, leading to significantly reduced metabolism in rat liver microsomes compared to an earlier compound. nih.gov Another lead compound, an N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide with a 4-bromo substituent, demonstrated a good pharmacokinetic profile in rats, with a half-life of 1.5 hours. nih.gov
The polarity of the molecule, influenced by its substituents, is another critical factor. SAR analysis of antitubercular compounds indicated that while some polar compounds retained good activity, others did not, suggesting that the relationship between polarity and potency requires further investigation. nih.gov
The following table outlines the correlation between structural features and pharmacokinetic properties for selected imidazo[1,2-a]pyridine analogues.
Table 2: Correlation between Molecular Structure and Pharmacokinetics
| Compound Class | Structural Feature | Pharmacokinetic Parameter | Observation |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | Pyridine substituents | Metabolism | Reduced in vitro metabolism nih.gov |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | 4-Bromo substituent | Half-life (t1/2) | 1.5 hours in rats nih.gov |
| Imidazo[1,2-a]pyridine derivatives | Not specified (compound 15a) | Bioavailability & Clearance | Acceptable oral bioavailability and modest plasma clearance acs.org |
Scaffold Hopping Strategies and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel compounds with improved properties by modifying the core molecular structure or key functional groups.
Scaffold Hopping:
This strategy involves replacing the central scaffold of a known active compound with a different, often structurally distinct, core while aiming to retain or improve biological activity. The imidazo[1,2-a]pyridine framework itself is considered a "drug prejudice" scaffold due to its frequent appearance in successful drugs. nih.govrsc.org In one instance, a scaffold hopping approach was used to develop novel covalent inhibitors for KRAS G12C, a challenging cancer target. By utilizing the imidazo[1,2-a]pyridine as a new core, researchers were able to identify a potent anticancer agent, validating this scaffold's utility in discovering covalent inhibitors. rsc.org
The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction is a notable synthetic method that facilitates the creation of diverse imidazo[1,2-a]pyridine-containing structures, which can be seen as a form of scaffold exploration. beilstein-journals.org This reaction allows for the combination of various building blocks to generate a library of compounds with different substitutions, effectively exploring the chemical space around the imidazo[1,2-a]pyridine core.
Bioisosteric Replacements:
Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of enhancing activity, selectivity, or pharmacokinetic properties. In the context of imidazo[1,2-a]pyridine analogues, a key example is the comparison between different amide-based functional groups at the C3 position. SAR studies for antitubercular agents revealed that 3-carboxylate analogues were more potent than the corresponding 3-oxoacetamides and 3-acetamides, demonstrating how a subtle bioisosteric change can significantly impact potency. nih.gov
Another study noted that switching from a 3-carboxamide to a 2-carboxamide (B11827560) on the imidazo[1,2-a]pyridine scaffold resulted in much weaker antitubercular activity, suggesting a potential switch in the mode of action. nih.gov This highlights how the positional isomerization of a key functional group can dramatically alter the biological profile of the compound.
The following table provides examples of scaffold hopping and bioisosteric replacement strategies applied to imidazo[1,2-a]pyridine analogues.
Table 3: Scaffold Hopping and Bioisosteric Replacement Strategies
| Strategy | Original Moiety/Scaffold | Replacement Moiety/Scaffold | Target/Activity | Outcome |
|---|---|---|---|---|
| Scaffold Hopping | Other covalent inhibitor scaffolds | Imidazo[1,2-a]pyridine | KRAS G12C Inhibition | Discovery of potent covalent anticancer agents rsc.org |
| Bioisosteric Replacement | C3-Oxoacetamides/Acetamides | C3-Carboxylates | Antitubercular | Increased potency nih.gov |
| Positional Isomerism | C3-Carboxamides | C2-Carboxamides | Antitubercular | Weaker activity, potential change in mechanism nih.gov |
Computational Chemistry and Molecular Modeling in Imidazo 1,2 a Pyridine Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine various molecular properties and to understand the chemical behavior of compounds like imidazo[1,2-a]pyridine (B132010) derivatives. While specific DFT studies focused exclusively on imidazo[1,2-a]pyridine-2-carbonitrile are not widely available in the reviewed literature, extensive research on the closely related imidazo[1,2-a]pyrimidine (B1208166) class demonstrates the utility of this approach. These studies utilize DFT calculations at specific basis sets, such as B3LYP/6–31 G(d,p), to determine energies of frontier molecular orbitals, map molecular electrostatic potentials, and analyze chemical bonding. nih.gov
Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is associated with the molecule's ability to donate electrons, reflecting its nucleophilicity, while the LUMO relates to its ability to accept electrons, indicating its electrophilicity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov
In a DFT study on a series of imidazo[1,2-a]pyrimidine Schiff base derivatives, the FMO analysis provided insights into the electronic charge mobility within the molecular system. nih.gov The calculated energies for these orbitals help in understanding the electronic transitions and reactivity of the compounds.
Table 1: Representative Frontier Molecular Orbital (FMO) Data for an Imidazo[1,2-a]pyrimidine Derivative Note: This data is for a representative imidazo[1,2-a]pyrimidine Schiff base derivative, as specific data for this compound was not available in the reviewed literature. The principles of analysis are directly applicable.
| Parameter | Energy (eV) |
| EHOMO | -6.45 |
| ELUMO | -3.21 |
| Energy Gap (ΔE) | 3.24 |
Data sourced from a DFT study on imidazo[1,2-a]pyrimidine derivatives. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. libretexts.org MEP maps illustrate the electrostatic potential on the electron density surface, using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential (red) around the nitrogen atom of the nitrile group (-C≡N) due to its high electronegativity and lone pair of electrons. The nitrogen atoms within the fused ring system would also contribute to negative potential regions. Conversely, the hydrogen atoms attached to the pyridine (B92270) ring would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. researchgate.net Analysis of related imidazo[1,2-a]pyrimidine derivatives confirms that MEP surfaces can effectively identify these electron-rich and electron-deficient areas, providing crucial information for understanding intermolecular interactions. nih.gov
The Quantum Theory of Atoms in Molecules (QTAIM) is a computational model that analyzes the topology of the electron density to define chemical bonds, atomic interactions, and the nature of bonding within a molecular system. nih.gov This method identifies bond critical points (BCPs), which are essential for characterizing the formation and breaking of chemical bonds. nih.gov
QTAIM analysis has been successfully applied to related heterocyclic systems like imidazo[1,2-a]pyrimidine derivatives to provide a deeper understanding of the nature of their intramolecular bonds and interactions. nih.govnih.gov By calculating topological parameters such as the Laplacian of electron density and kinetic and potential energy densities, QTAIM can elucidate the strength and type of chemical bonds (e.g., covalent, ionic, hydrogen bonds). While specific QTAIM data for this compound is not detailed in the available literature, the application of this theory to similar scaffolds underscores its importance in providing a rigorous, physical basis for chemical structure and bonding. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. It has been extensively used in the study of imidazo[1,2-a]pyridine derivatives to predict and analyze their binding modes within the active sites of various biological targets. nih.gov These studies are fundamental for structure-activity relationship (SAR) analysis and for guiding the development of new, more potent and selective drug candidates. nih.govnih.gov
Molecular docking studies have revealed detailed insights into how imidazo[1,2-a]pyridine derivatives interact with key amino acid residues in the binding pockets of various protein targets. These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking.
For example, a novel imidazo[1,2-a]pyridine derivative (MIA) was docked into the NF-κB p50 subunit, a key protein in inflammatory pathways. nih.gov Similarly, other studies have identified specific interactions for different derivatives with targets like oxidoreductase, a key enzyme in breast cancer, and the kinase Akt. asianpubs.orgresearchgate.netnih.gov These studies pinpoint the crucial residues and interactions responsible for the binding affinity and inhibitory activity of the compounds.
Table 2: Examples of Ligand-Protein Interactions for Imidazo[1,2-a]pyridine Derivatives from Docking Studies
| Compound Class/Derivative | Protein Target | Interacting Amino Acid Residues | Source(s) |
| Imidazo[1,2-a]pyridine derivative | NF-κB p50 | Not specified | nih.gov |
| Imidazo[1,2-a]pyridine derivative 'C' | Oxidoreductase | His 222, Tyr 216, Lys 270 | asianpubs.orgresearchgate.net |
| Imidazo[1,2-a]pyridine peptidomimetic | Akt1 | Gly312, Glu279, Glu236 (H-bonds) | nih.gov |
| 2-phenylimidazo[1,2-a]pyridine (B181562) derivative | COX-2 | Not specified, binding similar to SC-558 | researchgate.net |
A significant advantage of molecular docking is its ability to predict potential biological targets for a given chemical scaffold. For the imidazo[1,2-a]pyridine core, docking studies have predicted interactions with a wide array of enzymes and receptors implicated in various diseases, particularly cancer and inflammatory conditions. This predictive power allows researchers to screen these compounds against panels of targets, identifying promising avenues for therapeutic development.
The imidazo[1,2-a]pyridine scaffold has been identified as a privileged structure due to its ability to bind to numerous targets. researchgate.net Predictions from computational studies have pointed to its potential as an inhibitor for several key enzymes.
Table 3: Predicted Enzyme/Receptor Targets for Imidazo[1,2-a]pyridine Derivatives
| Predicted Target | Therapeutic Area | Source(s) |
| NF-κB (Nuclear Factor kappa B) | Inflammation, Cancer | nih.gov |
| KRAS G12C | Cancer | rsc.org |
| PI3K/mTOR | Cancer | nih.gov |
| Akt (Protein Kinase B) | Cancer | nih.gov |
| VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) | Cancer (Angiogenesis) | researchgate.net |
| COX-2 (Cyclooxygenase-2) | Inflammation, Cancer | researchgate.net |
| QcrB (cytochrome bcc subunit) | Tuberculosis | nih.gov |
| RIPK2 (Receptor-interacting serine/threonine-protein kinase 2) | Inflammatory Diseases | google.com |
In Silico ADMET and Drug-Likeness Prediction
In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic and toxicological profile is paramount to de-risk its progression towards clinical trials. Computational, or in silico, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities. Furthermore, these models are instrumental in evaluating a compound's "drug-likeness," a qualitative concept used to gauge its potential to be an orally active drug in humans. This section focuses on the application of these computational tools in the research of imidazo[1,2-a]pyridine derivatives, with a conceptual focus on the this compound scaffold.
Detailed research into the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated the utility of in silico ADMET and drug-likeness predictions. These studies employ a variety of computational models and software, such as SwissADME and pkCSM, to forecast key parameters that determine a molecule's viability as a drug candidate.
Drug-Likeness Assessment:
A primary step in the in silico evaluation is the assessment of drug-likeness, often guided by established principles like Lipinski's Rule of Five. This rule posits that orally administered drugs generally possess:
A molecular weight of less than 500 Daltons.
A logP (a measure of lipophilicity) value not exceeding 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
Studies on various imidazo[1,2-a]pyridine derivatives, such as certain antitubercular imidazo[1,2-a]pyridine-3-carboxamides, have shown that these compounds often exhibit favorable drug-like properties with zero violations of Lipinski's rules. researchgate.net For instance, newly designed imidazo[1,2-a]pyridine-3-carboxamide (B1205228) (IPA) compounds were predicted to have good bioavailability and did not violate Lipinski's rules. researchgate.net
ADMET Predictions:
Beyond general drug-likeness, specific ADMET parameters are crucial for understanding a compound's journey through the body.
Absorption: This pertains to how well a drug is absorbed into the bloodstream, typically from the gastrointestinal tract for orally administered drugs. Key predicted parameters include human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). For example, a series of imidazo[1,2-a]pyridine-3-carboxamides were predicted to have a high rate of gastrointestinal absorption. researchgate.net
Distribution: This describes how a drug spreads throughout the various tissues and organs of the body. An important consideration is the ability to cross the blood-brain barrier (BBB), which is desirable for drugs targeting the central nervous system but can be a liability for peripherally acting drugs due to potential side effects.
Metabolism: This involves the chemical modification of a drug by the body, primarily by cytochrome P450 (CYP) enzymes in the liver. In silico models can predict which CYP isoforms a compound is likely to inhibit or be a substrate for. Inhibition of CYP enzymes can lead to drug-drug interactions, a significant safety concern.
Excretion: This is the process by which a drug and its metabolites are removed from the body. Computational models can provide insights into the likely routes and rates of excretion.
Toxicity: Predicting potential toxicity is one of the most critical applications of in silico modeling. This can encompass a wide range of endpoints, including carcinogenicity, mutagenicity, and organ-specific toxicity (e.g., hepatotoxicity). For several designed imidazo[1,2-a]pyridine derivatives, toxicity parameters such as carcinogenicity and cytotoxicity were predicted to be inactive, suggesting a favorable safety profile. researchgate.net
The following tables present representative in silico ADMET and drug-likeness data for illustrative imidazo[1,2-a]pyridine derivatives from published research. It is important to note that these data are for specific analogues and not for this compound itself, for which specific published data is not available.
Table 1: Predicted Drug-Likeness Properties of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| Imidazo[1,2-a]pyridine-3-carboxamides (designed anti-TB agents) researchgate.net | Favorable | Favorable | 0 | 0 | 0 |
| 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitriles (antitubulin agents) nih.gov | Favorable | Favorable | Favorable | Favorable | Not specified |
Table 2: Predicted ADMET Properties of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Predicted Absorption (e.g., GI absorption) | Predicted Distribution (e.g., BBB permeation) | Predicted Metabolism (e.g., CYP inhibition) | Predicted Toxicity (e.g., Carcinogenicity) |
| Imidazo[1,2-a]pyridine-3-carboxamides (designed anti-TB agents) researchgate.net | High | Not specified | Not specified | Non-toxic (inactive) |
| Imidazo[1,2-a]pyrimidine derivatives (potential COVID-19 inhibitors) nih.gov | Promising drug-like characteristics | Promising drug-like characteristics | Promising drug-like characteristics | Promising drug-like characteristics |
These computational evaluations are crucial in guiding the synthetic efforts in drug discovery programs. By prioritizing compounds with promising in silico profiles, researchers can focus resources on candidates with a higher probability of success in later-stage preclinical and clinical development. The consistent reports of favorable drug-like and ADMET properties for a variety of imidazo[1,2-a]pyridine analogues underscore the potential of this scaffold in medicinal chemistry. researchgate.netnih.gov
Advanced Characterization Techniques in Imidazo 1,2 a Pyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of imidazo[1,2-a]pyridine (B132010) derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous assignment of the heterocyclic core and its substituents. dtic.mil
In ¹H NMR spectra of the imidazo[1,2-a]pyridine scaffold, the protons on the pyridine (B92270) ring typically appear as a complex set of multiplets in the aromatic region (approximately δ 6.5-8.5 ppm). The chemical shifts are influenced by the electronic effects of substituents on the ring. dtic.milacs.org The proton at position 5 (H-5) is often the most upfield, while the proton at position 8 (H-8) is typically the most downfield.
¹³C NMR spectroscopy complements ¹H NMR by providing data for all carbon atoms, including quaternary carbons. For the imidazo[1,2-a]pyridine core, carbon signals appear across a wide range, with the bridgehead carbon (C-8a) and carbons adjacent to nitrogen atoms showing characteristic shifts. dtic.mil The carbon of the nitrile group (C≡N) at position 2 is expected to have a distinct chemical shift in the δ 115-125 ppm range.
While specific, experimentally verified NMR data for the unsubstituted Imidazo[1,2-a]pyridine-2-carbonitrile is not widely published, data from closely related derivatives illustrate the expected spectral features. For example, analysis of various substituted imidazo[1,2-a]pyridines provides a framework for predicting the spectra. acs.orgresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Imidazo[1,2-a]pyridine Derivative The following data is for 6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide (B3037194) and serves to illustrate typical chemical shifts for the core structure.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| H-2 | - | - |
| H-3 | 8.29 (s) | - |
| H-5 | 9.61 (d) | - |
| H-7 | 7.60 (dd) | - |
| H-8 | 7.72 (dd) | - |
| C-2 | - | 146.9 |
| C-3 | - | 120.8 |
| C-5 | - | 127.5 |
| C-6 | - | 112.6 |
| C-7 | - | 132.9 |
| C-8 | - | 118.3 |
| C-8a (bridgehead) | - | 142.4 |
| -CONHNH₂ | 9.87 (s), 4.52 (s) | 164.5 |
Source: Data adapted from a study on imidazo[1,2-a]pyridine derivatives. nih.gov Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets.
Mass Spectrometry (LC-MS, ESI-MS, HRMS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are commonly coupled with Liquid Chromatography (LC) or used directly to analyze imidazo[1,2-a]pyridine derivatives. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the target compound. acs.orgnih.gov In positive ion mode ESI, the molecule is typically observed as a protonated species, [M+H]⁺. The measured mass-to-charge ratio (m/z) for this ion allows for the confirmation of the elemental composition with a high degree of confidence. mdpi.com
Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the protonated molecule. This provides valuable structural information, as the fragmentation pathways are characteristic of the compound's structure, helping to identify the core scaffold and its substituents. nih.gov For instance, studies on related structures show characteristic fragmentation patterns that help identify the imidazo[1,2-a]pyridine core. nih.gov
Table 2: Predicted and Observed HRMS Data for an Imidazo[1,2-a]pyridine Derivative The following data is for a complex derivative to illustrate the accuracy of HRMS.
| Compound | Formula | Ion | Calculated m/z | Found m/z | Source |
| N-[11C]7 Derivative | C₂₇H₂₆F₂N₈O₄S | [M+H]⁺ | 597.1844 | 597.1844 | nih.gov |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. researchgate.netresearchgate.net For this compound, the most characteristic feature in the IR spectrum is the stretching vibration of the nitrile group (C≡N). This absorption is typically strong and sharp, appearing in the range of 2200–2260 cm⁻¹. nih.gov Its precise position can provide information about the electronic environment of the nitrile group.
Other key absorptions include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=N and C=C stretching: These vibrations from the fused heterocyclic rings appear in the 1400–1650 cm⁻¹ region.
C-H bending: In-plane and out-of-plane bending vibrations for the aromatic protons are found in the lower frequency "fingerprint" region (<1400 cm⁻¹). researchgate.net
Density Functional Theory (DFT) calculations are often used in conjunction with experimental spectra to make reliable vibrational assignments for the imidazo[1,2-a]pyridine core and its derivatives. nih.govresearchgate.net Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. chemicalbook.com
Table 3: Key Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3150 | Medium-Weak |
| Nitrile (C≡N) Stretch | 2200 - 2260 | Strong, Sharp |
| Aromatic C=C and C=N Stretches | 1400 - 1650 | Medium-Strong |
| C-H Bending (out-of-plane) | 700 - 900 | Strong |
Source: Based on general IR data and studies on related compounds. researchgate.netnih.govnist.gov
X-ray Crystallography for Structural Elucidation
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles, confirming the planarity of the fused ring system and the connectivity of all atoms. researchgate.net
While a crystal structure for the parent this compound is not prominently available, studies on numerous derivatives have been published. researchgate.netnih.gov These studies confirm the near-planar geometry of the imidazo[1,2-a]pyridine core. Analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state architecture. For example, the crystal structure of an imidazo[1,2-a]pyridine derivative (5d) has been fully characterized, confirming the fused-ring structure and showing hydrogen bonding interactions in the unit cell. researchgate.net Such analyses are crucial for structure-activity relationship studies and in materials science.
Table 4: Representative Crystallographic Data for an Imidazo[1,2-a]pyridine Derivative Data for a related imidazo[1,2-b]pyrazole system (IMPY) is shown to illustrate typical parameters.
| Parameter | Value |
| Molecular Formula | C₅H₇N₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.970 |
| b (Å) | 12.007 |
| c (Å) | 5.666 |
| Volume (ų) | 542.4 |
Source: Adapted from a study on a related heterocyclic system. ucl.ac.uk
UV-Vis Spectroscopy and Photophysical Property Analysis
UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The imidazo[1,2-a]pyridine scaffold is known to be a fluorophore, and its derivatives often exhibit interesting photophysical properties. ijrpr.comnih.gov
The absorption spectra of imidazo[1,2-a]pyridine derivatives typically show multiple bands in the UV region (250-400 nm), corresponding to π-π* and n-π* transitions within the aromatic system. nih.govijrpr.comresearchgate.net The position and intensity of these bands are highly sensitive to the nature and position of substituents. An electron-withdrawing group like the nitrile (-CN) at the C2 position is expected to influence the electronic structure, potentially causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.
Many imidazo[1,2-a]pyridine derivatives are fluorescent, emitting light in the violet-blue region of the spectrum upon UV excitation. ijrpr.comnih.gov The photophysical properties, such as the fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima), are key parameters in the development of fluorescent probes and materials for optoelectronics. Studies on related compounds show that electron-withdrawing substituents can lead to less intense emissions compared to electron-donating groups. ijrpr.com
Table 5: Photophysical Data for a Representative Imidazo[1,2-a]pyridine Derivative Data for 2-phenylimidazo[1,2-a]pyridine (B181562) is shown to illustrate typical values.
| Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ_F) |
| CH₂Cl₂ | ~330 | 378 | 0.41 |
Source: Data adapted from studies on V-shaped bis-imidazo[1,2-a]pyridine fluorophores. nih.gov
Emerging Applications and Future Research Directions
Material Science Applications of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine (B132010) core is a prominent feature in the development of advanced materials due to its inherent physicochemical and fluorescent properties. rsc.orgijrpr.com These compounds are of great interest for applications in chemical sensing, photocatalysis, solid-state light emitters, and optoelectronics. ijrpr.com Their π-conjugated bicyclic structure can produce fluorescence with an excellent quantum yield, a property that can be tuned by adding different substituents. ijrpr.com For instance, substitutions at the C2 position with groups like phenyl or naphthyl have been shown to increase fluorescence yield, while electron-donating groups enhance luminescence. ijrpr.com
Organic Semiconductors and Photovoltaic Devices
Imidazo[1,2-a]pyridine derivatives are being actively investigated as materials for organic light-emitting diodes (OLEDs), particularly as deep-blue fluorescent emitters. proquest.comnih.gov The development of efficient and stable blue emitters remains a critical challenge in achieving full-color flat-panel displays. proquest.com
Researchers have designed and synthesized bipolar deep-blue fluorescent emitters using an imidazo[1,2-a]pyridine (IP) moiety as the electron acceptor and a phenanthroimidazole (PI) unit as the electron donor. nih.gov These materials, such as IP-PPI and IP-DPPI, exhibit excellent thermal stability and high emission quantum yields. nih.gov OLEDs fabricated with these materials have demonstrated impressive performance, showing negligible efficiency roll-off with increasing current density. nih.gov Non-doped devices achieved external quantum efficiencies (EQEs) of up to 4.85% with deep-blue CIE coordinates, and doped devices reached EQEs as high as 6.13%. nih.gov These findings represent some of the best-performing deep-blue OLEDs, especially at high brightness levels. nih.gov
Furthermore, the versatility of the imidazo[1,2-a]pyridine scaffold allows for its use as a host material in phosphorescent OLEDs (PhOLEDs). When used as hosts for a red phosphorescent dye, these materials have enabled the creation of high-performance red PhOLEDs with EQEs up to 20.8%. nih.gov The π-expanded conjugation of these derivatives makes them highly useful for photovoltaic applications. ijrpr.com
| Emitter | Device Type | Max. EQE (%) | CIE Coordinates (x, y) | Brightness (cd/m²) | Reference |
|---|---|---|---|---|---|
| IP-PPI | Non-doped | 4.85 | (0.153, 0.097) | 10000 | nih.gov |
| IP-DPPI | Non-doped | 4.74 | (0.154, 0.114) | 10000 | nih.gov |
| IP-PPI (40 wt%) | Doped | 5.23 | (0.154, 0.077) | 10000 | nih.gov |
| IP-DPPI (20 wt%) | Doped | 6.13 | (0.153, 0.078) | Maintained 5.07% at 10000 | nih.gov |
Optoelectronic Properties (e.g., Bioimaging, Probes, Chemosensors)
The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold makes it an excellent platform for developing fluorescent probes and chemosensors for various analytical and biological applications. nih.govresearchgate.net These sensors can detect metal ions and have applications in cellular imaging.
Several imidazo[1,2-a]pyridine-based fluorescent sensors have been synthesized for the detection of specific metal ions. For example, a novel chemosensor demonstrated significant fluorescence enhancement in the presence of Zn²⁺, with a low detection limit of 6.8 × 10⁻⁸ M. rsc.org Another sensor based on a fused imidazopyridine scaffold was developed for the highly sensitive and selective detection of Fe³⁺ (turn-on) and Hg²⁺ (turn-off). nih.govrsc.org This probe was effective in aqueous media and was successfully used for fluorescence imaging of these ions in HeLa cells. nih.govrsc.org A different probe, functionalized with xanthene, was designed for the naked-eye detection of Hg²⁺ and was also applied to cell imaging and the creation of paper-based test strips for water sample analysis. rsc.org
In the realm of biomedical imaging, a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative has been synthesized as a potential positron emission tomography (PET) probe. nih.gov This radiotracer is designed to target the PI3K/mTOR signaling pathway, which is often dysregulated in cancer, highlighting the potential of these compounds as agents for cancer imaging. nih.gov The tunable emission wavelengths and enhanced stability of pyridine-based fluorophores make them well-suited for tracking biomolecules within living cells. researchgate.net
| Probe Type | Target Analyte | Key Feature | Application | Reference |
|---|---|---|---|---|
| Chemosensor L1 | Zn²⁺ | Significant fluorescence enhancement | Metal ion detection | rsc.org |
| Fused Imidazopyridine Sensor | Fe³⁺ / Hg²⁺ | 'Turn-on' for Fe³⁺, 'turn-off' for Hg²⁺ | Detection in aqueous media and HeLa cells | nih.govrsc.org |
| Xanthene-functionalized Probe | Hg²⁺ | Naked-eye detection, high selectivity | Cell imaging, test strips for water | rsc.org |
| Carbon-11 Labeled Derivative | PI3K/mTOR pathway | PET imaging radiotracer | Cancer imaging | nih.gov |
Agricultural Chemistry Potential (e.g., Pesticides, Herbicides)
The imidazo[1,2-a]pyridine scaffold is recognized for its broad biological activities, which extend into the field of agricultural chemistry. nih.gov Research has demonstrated the potential of these compounds as bactericides, antiviral agents, and herbicides. acs.orgnih.govnih.gov
A series of imidazo[1,2-a]pyridine derivatives were recently identified as new bactericidal candidates against significant plant pathogens. nih.gov One compound, C₁₉, showed remarkable efficacy against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with EC₅₀ values of 2.16 μg/mL and 4.64 μg/mL, respectively. nih.gov This compound was found to downregulate genes associated with biofilm formation, the type III secretion system (T3SS), and flagella assembly, thereby reducing the pathogenicity of the bacteria. nih.gov
In another study, novel mesoionic imidazo[1,2-a]pyridine compounds were synthesized and evaluated for their antiviral activity against the potato virus Y (PVY), a significant threat to agriculture. acs.orgacs.org A number of the synthesized compounds exhibited potent curative activities, with inhibition rates reaching up to 67.8%. acs.org
Furthermore, the phytotoxic properties of (amino)imidazo[1,2-a]pyridine derivatives have been explored for weed control. nih.govacs.org A structure-activity relationship study revealed that the presence of a halogen (Br or Cl) at the ortho position of an attached aromatic ring, combined with a cyclohexylamine (B46788) group, was crucial for high phytotoxic activity. nih.govacs.org These compounds showed strong inhibition of weed growth, in some cases exceeding the performance of commercial herbicides like diuron (B1670789) and glyphosate (B1671968) at similar concentrations. acs.org
Biochemical Assay Applications
The unique properties of imidazo[1,2-a]pyridine derivatives make them suitable for a range of biochemical assays. Their application as fluorescent probes for detecting metal ions like Zn²⁺, Fe³⁺, and Hg²⁺ is a direct use in quantitative biochemical analysis. nih.govrsc.orgrsc.orgrsc.org
Beyond simple detection, these compounds are instrumental in cellular assays. For example, derivatives have been used to monitor ion concentrations within HeLa cells through fluorescence imaging, providing a tool to study cellular metabolism and toxicology. nih.govrsc.org The development of PET probes targeting specific enzyme pathways, such as PI3K/mTOR, allows for in vivo assays to study cancer biology and evaluate therapeutic response. nih.gov
In the context of agricultural science, imidazo[1,2-a]pyridine compounds have been utilized in a variety of bioassays to determine their mode of action. nih.gov These include biofilm formation assays, bacterial motility assays, and hypersensitive response (HR) assays, which collectively help to elucidate how these compounds reduce bacterial virulence. nih.gov
Challenges and Future Perspectives in Imidazo[1,2-a]pyridine-2-carbonitrile Research
While the imidazo[1,2-a]pyridine scaffold holds immense promise, significant challenges remain, particularly in the synthesis of specifically substituted derivatives like this compound. The development of more efficient, sustainable, and versatile synthetic methodologies is a key focus of ongoing research. acs.orgacs.org
Development of Novel and Efficient Synthetic Routes
The synthesis of imidazo[1,2-a]pyridines is a central theme in organic chemistry, with numerous methods being developed and refined. bio-conferences.org Traditional methods often involve the condensation of 2-aminopyridines with α-haloketones. acs.orgacs.org However, modern research is focused on overcoming the limitations of classical routes by exploring multicomponent reactions (MCRs), transition-metal-catalyzed C-H functionalizations, and environmentally benign strategies. acs.orgresearchgate.netrsc.org
Key areas of development include:
Multicomponent Reactions (MCRs): Three-component reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, provide a direct and efficient route to a wide range of imidazo[1,2-a]pyridine derivatives. bio-conferences.orgnih.gov Copper-catalyzed three-component couplings of 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne represent another significant advancement. bio-conferences.org
Green Chemistry Approaches: To address environmental concerns, researchers are developing "green" synthetic protocols. acs.org This includes catalyst- and solvent-free methods, the use of water as a solvent, and the application of microwave irradiation or ultrasound assistance to improve efficiency and reduce energy consumption. bio-conferences.orgacs.orgorganic-chemistry.org An efficient method using a Cu(II)-ascorbate catalyst in an aqueous micellar medium has been developed for A³-coupling reactions to form the scaffold. acs.org
Novel Catalytic Systems: The use of various catalysts, including copper, iron, and iodine, has been explored to facilitate the synthesis under milder conditions. researchgate.netorganic-chemistry.org Copper-catalyzed aerobic oxidative coupling reactions are a notable example. organic-chemistry.org Efforts are also directed towards metal-free catalytic systems to create more sustainable processes. acs.org
Bioisosteric Replacement: In medicinal chemistry, the strategy of bioisosteric replacement is being used to design novel imidazo[1,2-a]pyridine derivatives. nih.gov For example, an 8-fluoroimidazo[1,2-a]pyridine (B164112) has been identified as a mimic of imidazo[1,2-a]pyrimidine (B1208166), leading to the discovery of new potent c-Met inhibitors. nih.gov
Future research will likely continue to focus on creating synthetic pathways that are not only efficient and high-yielding but also atom-economical and environmentally friendly. researchgate.net The ongoing development of these synthetic tools is crucial for unlocking the full potential of this compound and its analogues in all fields of application. researchgate.net
| Compound Name/Class | Abbreviation/Example |
|---|---|
| Imidazo[1,2-a]pyridine | IP |
| Phenanthroimidazole | PI |
| Diuron | DCMU |
| Glyphosate | - |
| Zolpidem | - |
| Alpidem | - |
| Saripidem | - |
| Zolimidine | - |
Identification of New Biological Targets and Mechanisms of Action
A significant thrust in the ongoing research of this compound and its analogs is the identification of novel biological targets and the elucidation of their mechanisms of action. This exploration is critical for expanding the therapeutic applications of this class of compounds.
Researchers are actively investigating a variety of cellular pathways and molecular targets. Some of the key areas of focus include:
Antitubulin Agents: Certain imidazo[1,2-a]pyridine derivatives have been designed as potent antitubulin agents. nih.gov For instance, a series of 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives were developed to target the colchicine (B1669291) binding site on tubulin. nih.gov One promising lead compound from this series, 7e , demonstrated significant antiproliferative activity with IC50 values in the nanomolar range. nih.gov Immunofluorescence staining and competitive binding assays confirmed that this compound disrupts microtubule dynamics by binding to the colchicine site. nih.gov
PI3K/mTOR Dual Inhibitors: The PI3K-Akt-mTOR signaling pathway is a crucial target for cancer therapy. acs.org A series of imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as PI3K/mTOR dual inhibitors. acs.org Compound 15a emerged as a potent inhibitor with excellent kinase selectivity and demonstrated significant tumor growth inhibition in xenograft models without notable toxicity. acs.org
Nek2 Inhibitors: NIMA-related kinase 2 (Nek2) is a key regulator of the centrosome cycle, and its overexpression is linked to cancer. Structure-based design has led to the discovery of imidazo[1,2-a]pyridine derivatives as potent Nek2 inhibitors. nih.gov Compounds MBM-17 and MBM-55 exhibited low nanomolar activity and high selectivity for Nek2, inducing cell cycle arrest and apoptosis in cancer cells. nih.gov These compounds also showed significant in vivo antitumor activity. nih.gov
Anti-tuberculosis Agents: The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery of new anti-TB drugs. nih.gov Imidazo[1,2-a]pyridines have been identified as a promising class of anti-TB agents. nih.gov One of the key targets for these compounds is QcrB, a subunit of the cytochrome bcc complex involved in cellular energy generation. rsc.org Telacebec (Q203), an imidazo[1,2-a]pyridine amide, is currently in clinical trials and targets this pathway. rsc.org
Inhibitors of Rab Geranylgeranyl Transferase (RGGT): RGGT is an enzyme responsible for the post-translational modification of Rab GTPases, which are involved in critical cellular processes. nih.gov Phosphonocarboxylates with an imidazo[1,2-a]pyridine ring have been identified as inhibitors of RGGT. nih.gov The substitution pattern on the imidazo[1,2-a]pyridine ring, particularly at the C6 position, has been shown to be crucial for their activity. nih.gov
Modulation of Inflammatory Pathways: Chronic inflammation is associated with the development of various diseases, including cancer. nih.gov A novel imidazo[1,2-a]pyridine derivative, MIA , has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov This suggests a potential therapeutic application for these compounds in managing inflammation-related pathologies.
Table 1: Investigated Biological Targets of Imidazo[1,2-a]pyridine Derivatives
| Biological Target | Therapeutic Area | Example Compound(s) | Mechanism of Action |
|---|---|---|---|
| Tubulin | Cancer | 7e | Binds to the colchicine site, disrupting microtubule dynamics. nih.gov |
| PI3K/mTOR | Cancer | 15a | Dual inhibition of PI3K and mTOR kinases. acs.org |
| Nek2 | Cancer | MBM-17, MBM-55 | Inhibition of Nek2 kinase activity, leading to cell cycle arrest and apoptosis. nih.gov |
| QcrB | Tuberculosis | Telacebec (Q203) | Inhibition of the cytochrome bcc complex, disrupting cellular energy production. rsc.org |
| RGGT | Cancer | Phosphonocarboxylate analogs | Inhibition of Rab GTPase prenylation. nih.gov |
| STAT3/NF-κB | Inflammation, Cancer | MIA | Suppression of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov |
Design of Next-Generation Therapeutics
The design of next-generation therapeutics based on the this compound scaffold is an active area of research, leveraging modern drug discovery strategies to create more potent, selective, and safer drugs.
Key approaches in the design of these future therapeutics include:
Scaffold Hopping and Bioisosteric Replacement: A "scaffold hopping" strategy is being employed to utilize the imidazo[1,2-a]pyridine core as a novel backbone for developing targeted covalent inhibitors. rsc.org This involves replacing a known core structure of a drug with the imidazo[1,2-a]pyridine scaffold while retaining the desired biological activity. Bioisosteric replacement techniques are also used to identify compounds with improved properties. nih.gov
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for optimizing the therapeutic potential of imidazo[1,2-a]pyridine derivatives. By systematically modifying the substituents at various positions on the imidazo[1,2-a]pyridine ring, researchers can identify the structural features that are essential for a compound's pharmacological activity. nih.govnih.gov This allows for the rational design of more potent and selective compounds.
Development of Covalent Inhibitors: The development of targeted covalent inhibitors (TCIs) is a promising strategy for treating diseases like cancer. rsc.org The imidazo[1,2-a]pyridine scaffold is being explored for its potential in developing new covalent inhibitors. For example, a series of novel KRAS G12C inhibitors were synthesized using this scaffold, with compound I-11 identified as a potent lead for treating KRAS G12C-mutated cancers. rsc.org
Computational and Molecular Modeling: In silico studies, including molecular docking, play a significant role in understanding the interaction of imidazo[1,2-a]pyridine derivatives with their biological targets. nih.gov These computational tools help in predicting the binding modes of these compounds and guide the design of new analogs with enhanced affinity and selectivity. researchgate.net
The continued application of these design strategies holds great promise for the development of novel imidazo[1,2-a]pyridine-based therapeutics that can address unmet medical needs in various disease areas, including cancer, infectious diseases, and inflammatory disorders. nih.gov
Q & A
Q. What are efficient synthetic methodologies for preparing imidazo[1,2-a]pyridine-2-carbonitrile derivatives?
A one-pot multicomponent reaction (MCR) is widely used for synthesizing this compound derivatives. For example, reacting 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aromatic aldehydes in acetonitrile at 60°C for 15 minutes, followed by refluxing with triethylamine (0.5 mmol), yields 1-amino-3-aryl-4-nitro derivatives with 75–87% efficiency . Key parameters include stoichiometric control (1:1:1 molar ratio of substrates) and solvent choice (acetonitrile enhances cyclization). Precipitated products require minimal purification, reducing labor-intensive chromatography .
Q. Example Reaction Conditions and Yields
| Aromatic Aldehyde Substituent | Product Yield (%) | Melting Point (°C) |
|---|---|---|
| Phenyl (4a) | 78 | 245 (decomp.) |
| 4-Methoxyphenyl (4c) | 85 | 242 (decomp.) |
| 4-Bromophenyl (4e) | 87 | 247 (decomp.) |
| Data sourced from multicomponent reaction studies . |
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
Structural confirmation relies on:
- IR spectroscopy : Detects nitrile (CN) stretches at ~2190–2200 cm⁻¹ and nitro (NO₂) bands near 1514–1670 cm⁻¹ .
- ¹H/¹³C NMR : Distinct signals include NH protons at δ 13.0–13.1 ppm (DMSO-d₆) and aromatic protons between δ 7.5–7.9 ppm. Carbonitrile carbons appear at δ 115–120 ppm in ¹³C spectra .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. How can researchers optimize reaction yields for this compound synthesis?
- Catalyst screening : Triethylamine (TEA) enhances cyclization efficiency compared to weaker bases .
- Temperature control : Reflux (60–80°C) balances reaction rate and side-product formation .
- Solvent polarity : Acetonitrile improves solubility of intermediates, favoring precipitation of pure products .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for imidazo[1,2-a]pyridine derivatives?
Discrepancies in NMR or IR data (e.g., variable NH proton shifts) can arise from substituent electronic effects or solvent interactions. Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict optimized geometries and NMR chemical shifts, aligning experimental and theoretical data . Hirshfeld surface analysis further clarifies intermolecular interactions (e.g., Br⋯N contacts in brominated derivatives) that influence spectral properties .
Q. What experimental designs are recommended for evaluating the antiparasitic activity of this compound derivatives?
- In vitro assays : Screen against Entamoeba histolytica (HM1:IMSS strain) and Trichomonas vaginalis (GT3 strain) using IC₅₀ determination via ATP-based luminescence .
- Toxicity profiling : Conduct hepatic/kidney function tests in Wistar rats (200–220 g) dosed orally (50–100 mg/kg) for 7 days. Monitor serum ALT, creatinine, and histopathology .
- Dose-response studies : Compare derivatives with substituents like nitro or bromo groups, which enhance bioactivity .
Q. How can researchers leverage tandem reactions to functionalize this compound cores?
Tandem aminooxygenation or hydroamination reactions enable regioselective functionalization at the 3-position. For example, reacting 2-cyanoimidazopyridines with arylidene malononitriles in ethanol with piperidine catalyst introduces amino groups at C3, forming dicarbonitrile hybrids (e.g., 9-amino-7-substituted derivatives) . Key considerations:
Q. What strategies mitigate challenges in crystallizing this compound derivatives?
- Slow evaporation : Use mixed solvents (e.g., EtOH/DMF 3:1) to grow single crystals suitable for X-ray diffraction .
- Halogen substitution : Bromine or iodine at the 6-position enhances crystal packing via halogen bonding, as seen in 6-bromo-2-(4-bromophenyl) derivatives .
Methodological Notes
- Data contradiction resolution : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and computational modeling .
- Safety protocols : Handle nitro derivatives (e.g., 4-nitroimidazopyridines) in fume hoods due to potential mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
